molecular formula C14H14N4 B11787396 (S)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine

(S)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine

Cat. No.: B11787396
M. Wt: 238.29 g/mol
InChI Key: AKCFKHGWBXPSLZ-JTQLQIEISA-N
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Description

(S)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine is a chiral organic compound that features a pyridine ring, a benzimidazole moiety, and an ethanamine group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine typically involves multi-step organic reactions. One common approach might include:

    Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Introduction of the pyridine ring: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the benzimidazole core.

    Chiral resolution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine or benzimidazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry or as a building block in organic synthesis.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological activities, such as antimicrobial or anticancer properties.

    Industry: Used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine: The enantiomer of the compound .

    1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanol: A similar compound with an ethanol group instead of ethanamine.

    1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)methanamine: A compound with a methanamine group.

Uniqueness

(S)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine is unique due to its specific chiral configuration and the combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C14H14N4

Molecular Weight

238.29 g/mol

IUPAC Name

(1S)-1-(1-pyridin-2-ylbenzimidazol-2-yl)ethanamine

InChI

InChI=1S/C14H14N4/c1-10(15)14-17-11-6-2-3-7-12(11)18(14)13-8-4-5-9-16-13/h2-10H,15H2,1H3/t10-/m0/s1

InChI Key

AKCFKHGWBXPSLZ-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C1=NC2=CC=CC=C2N1C3=CC=CC=N3)N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1C3=CC=CC=N3)N

Origin of Product

United States

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